2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2. This compound is known for its unique chemical structure, which includes both trifluoromethyl and fluoro substituents, making it a valuable molecule in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone typically involves the reaction of 5-fluoro-2-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules more effectively .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-5-isobutoxyphenyl)ethanone: This compound has a similar structure but with different positional isomerism of the fluoro and isobutoxy groups.
2,2,2-Trifluoro-1-(4-fluoro-3-isobutoxyphenyl)ethanone: Another positional isomer with distinct chemical properties.
Uniqueness
The unique combination of trifluoromethyl and fluoro substituents in 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone imparts specific chemical and physical properties that differentiate it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activity .
Properties
CAS No. |
1443334-58-4 |
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Molecular Formula |
C12H12F4O2 |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(13)5-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
UAHUADQAPCOMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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